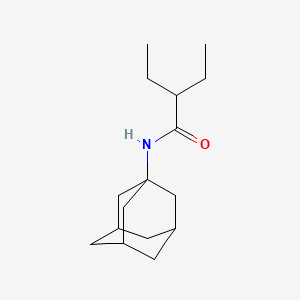
6-fluoro-N-(4-fluorophenyl)-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide
Vue d'ensemble
Description
6-fluoro-N-(4-fluorophenyl)-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as Compound A, is a chemical compound with potential therapeutic applications in various fields of medicine. It is a member of the quinolinecarboxamide family of compounds, which have been extensively studied for their pharmacological properties.
Mécanisme D'action
6-fluoro-N-(4-fluorophenyl)-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide A exerts its pharmacological effects by interacting with specific molecular targets in the body. It has been shown to modulate the activity of various enzymes and receptors involved in the regulation of inflammation, cell growth, and cell death. The exact mechanism of action of this compound A is still under investigation, and further studies are needed to fully elucidate its pharmacological properties.
Biochemical and Physiological Effects:
This compound A has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to reduce the activation of NF-kB, a key regulator of inflammation. It has also been shown to induce apoptosis in cancer cells and to protect neurons from oxidative stress and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
6-fluoro-N-(4-fluorophenyl)-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide A has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have high potency and selectivity for its molecular targets. However, it also has some limitations, such as low solubility in aqueous solutions and potential toxicity at high doses. These limitations need to be taken into consideration when designing experiments using this compound A.
Orientations Futures
There are several future directions for research on 6-fluoro-N-(4-fluorophenyl)-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide A. One potential application is in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to fully elucidate its neuroprotective properties and to determine its potential as a therapeutic agent in these diseases.
Another potential application is in the treatment of cancer. This compound A has been shown to have anti-cancer properties, and further studies are needed to determine its potential as a chemotherapy agent or as an adjuvant therapy in combination with other drugs.
Finally, there is potential for the development of new analogs of this compound A with improved pharmacological properties. These analogs could be optimized for specific molecular targets and could have potential applications in a wide range of therapeutic areas.
Conclusion:
This compound A is a promising chemical compound with potential applications in various fields of medicine. Its pharmacological properties have been extensively studied, and it has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. Further research is needed to fully elucidate its mechanism of action and to determine its potential as a therapeutic agent in various diseases.
Applications De Recherche Scientifique
6-fluoro-N-(4-fluorophenyl)-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide A has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
6-fluoro-N-(4-fluorophenyl)-2-methyl-3,4-dihydro-2H-quinoline-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O/c1-11-2-3-12-10-14(19)6-9-16(12)21(11)17(22)20-15-7-4-13(18)5-8-15/h4-11H,2-3H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSFDFYOEQXEDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)NC3=CC=C(C=C3)F)C=CC(=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitrophenyl)acetamide](/img/structure/B3931193.png)
![N-[2-(acetylamino)phenyl]-4-chloro-3-nitrobenzamide](/img/structure/B3931195.png)
![(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)ethyl[2-(1H-pyrazol-1-yl)ethyl]amine](/img/structure/B3931222.png)

![N-(2-pyridinylmethyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3931243.png)
![4-propylphenyl (3-{[(diethylamino)carbonothioyl]thio}propanoyl)carbamate](/img/structure/B3931257.png)


![N-[2-(4-methoxyphenyl)ethyl]-2-phenoxypropanamide](/img/structure/B3931271.png)
![N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-5-[(pyrimidin-2-ylthio)methyl]-2-furamide](/img/structure/B3931273.png)
